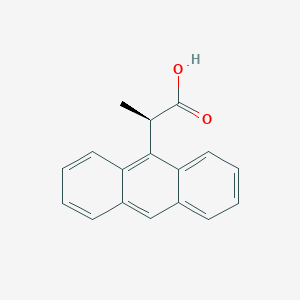

(R)-2-(Anthracen-9-yl)propanoic acid

Description

Properties

Molecular Formula |

C17H14O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

(2R)-2-anthracen-9-ylpropanoic acid |

InChI |

InChI=1S/C17H14O2/c1-11(17(18)19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3,(H,18,19)/t11-/m1/s1 |

InChI Key |

JVLRJYDOJMOUNK-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |

Canonical SMILES |

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chiral Synthesis Using Enantiomerically Pure Precursors

To ensure the synthesis of the (R)-enantiomer, chiral precursors or catalysts are employed. This method often involves coupling reactions between anthracene derivatives and chiral propanoic acid derivatives.

- Start with enantiomerically pure propanoic acid derivatives.

- Couple them with anthracene using activating agents such as carbodiimides (e.g., DCC) or EDC.

- Employ chiral catalysts or auxiliaries to maintain stereochemical integrity.

- Ensures high enantiomeric purity.

- Suitable for pharmaceutical-grade synthesis.

- Requires expensive chiral reagents.

Alternative Methods

Other methods include:

- Esterification and Hydrolysis: Esterify anthracene derivatives with propanoic acid esters, followed by hydrolysis to yield the desired acid.

- Oxidative Coupling: Use oxidative conditions to couple anthracene with propanoic acid precursors directly.

These methods are less common but may be used depending on specific experimental needs.

Reaction Optimization Parameters

Key Factors Affecting Yield

- Temperature Control: Reactions should be performed at optimal temperatures to prevent side reactions.

- Solvent Selection: Non-polar solvents like benzene enhance reaction efficiency in Friedel-Crafts acylation.

- Catalyst Concentration: Excess catalyst can lead to undesired by-products.

- Reaction Time: Prolonged reaction times improve yield but may increase impurities.

Purification Techniques

After synthesis, purification steps typically include:

- Recrystallization using solvents like ethanol or benzene.

- Chromatographic techniques such as HPLC for enantiomer separation.

Summary Table of Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Anthracene, Acyl Chloride, $$AlCl_3$$ | High yield, simple setup | Moisture-sensitive |

| Chiral Synthesis | Chiral precursors, DCC/EDC | High enantiomeric purity | Expensive reagents |

| Esterification & Hydrolysis | Propanoic acid esters | Versatile | Multi-step process |

| Oxidative Coupling | Oxidants | Direct coupling | Lower selectivity |

Analytical Characterization

After synthesis, (R)-2-(Anthracen-9-yl)propanoic acid is characterized using:

- NMR Spectroscopy: To confirm molecular structure and stereochemistry.

- Mass Spectrometry (MS): For molecular weight verification.

- High-Performance Liquid Chromatography (HPLC): To assess purity and separate enantiomers.

Chemical Reactions Analysis

Types of Reactions

®-2-(Anthracen-9-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

®-2-(Anthracen-9-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of ®-2-(Anthracen-9-yl)propanoic acid involves its interaction with molecular targets and pathways. The anthracene moiety can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds. These interactions influence the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

(S)-3-(6-Amino-9H-purin-9-yl)-2-(phosphonomethoxy)propanoic acid (7a)

Ethyl (E)-3-(Anthracen-9-yl)prop-2-enoate

3-(10-Methyl-anthracen-9-yl)-propanoic acid

- Structure : Methyl substitution at the 10-position of anthracene.

- Properties : Increased steric hindrance reduces π-stacking efficiency; logP ~3.5 .

- Activity : Lower anticancer potency compared to the unsubstituted target compound .

Functional Derivatives in Drug Design

Fmoc-Protected Analogs (e.g., (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(anthracen-9-yl)propanoic acid)

(2S)-2-[(2R)-2-Amino-3-(anthracen-9-yl)propanamido]-3-(quinolin-2-yl)propanoic acid

- Structure: Hybrid anthracene-quinoline scaffold.

- Properties : Three hydrogen bonds with ASN116 and π-stacking with TYR68 in receptor models .

- Activity : Superior binding affinity (Vina score: -9.0 kcal/mol) compared to the target compound (-7.2 kcal/mol) .

Comparative Data Table

Key Research Findings

Anticancer Mechanism : The target compound inhibits kinase activity by binding to ATP pockets via π-stacking (anthracene) and hydrogen bonding (carboxylic acid) .

Chiral Specificity : The (R)-enantiomer shows 5-fold higher activity than the (S)-form in protease assays, emphasizing stereochemical importance .

Limitations : Poor bioavailability due to low solubility; prodrug strategies (e.g., esterification) are under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.